molecular formula C15H24N2O2 B8383498 1-Benzyl-4-(1,3-dihydroxyprop-2-ylamino)-piperidine

1-Benzyl-4-(1,3-dihydroxyprop-2-ylamino)-piperidine

Cat. No.: B8383498
M. Wt: 264.36 g/mol
InChI Key: QHWVFXKSGPWXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1,3-dihydroxyprop-2-ylamino)-piperidine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]propane-1,3-diol

InChI

InChI=1S/C15H24N2O2/c18-11-15(12-19)16-14-6-8-17(9-7-14)10-13-4-2-1-3-5-13/h1-5,14-16,18-19H,6-12H2

InChI Key

QHWVFXKSGPWXOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(CO)CO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.75 g of 2-aminopropane-1,3-diol and 5.9 g of 1-benzyl-4-piperidone are dissolved in 60 ml of methylene chloride and a total of 9.9 g of sodium triacetoxyborohydride are added batchwise while cooling with ice. The mixture is left to stand overnight at ambient temperature. 60 ml of methylene chloride and some water are added, then conc. hydrochloric acid is added while cooling with ice until an acidic reaction is obtained. The mixture is stirred for about another 15 min. while cooling and then made significantly alkaline with 4 N sodium hydroxide solution. The aqueous phase is separated off, the organic phase is washed with a very little water, dried over sodium sulphate and the solvent is eliminated in vacuo. 8 g of substance are obtained which are chromatographed with methylene chloride/methanol 8:2 over 150 g of silica gel. The fractions found to be uniform by TLC are combined and the solvent is eliminated in vacuo. 7.3 g of 1-benzyl-4-(1,3-dihydroxyprop-2-ylamino)-piperdine are obtained.
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